1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea

Lipophilicity ADME Oral bioavailability

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea (CAS 1396854-08-2) is a synthetic asymmetric urea derivative bearing a distinct 3-cyclopropyl-3-hydroxypropyl chain on one urea nitrogen and a 4-methoxybenzyl group on the other. Its molecular weight is 278.35 g·mol⁻¹ and its computed octanol-water partition coefficient (XLogP3-AA) is 1.3, placing it in a moderately lipophilic range suitable for membrane permeability in drug-like chemical space.

Molecular Formula C15H22N2O3
Molecular Weight 278.352
CAS No. 1396854-08-2
Cat. No. B2878827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea
CAS1396854-08-2
Molecular FormulaC15H22N2O3
Molecular Weight278.352
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCCC(C2CC2)O
InChIInChI=1S/C15H22N2O3/c1-20-13-6-2-11(3-7-13)10-17-15(19)16-9-8-14(18)12-4-5-12/h2-3,6-7,12,14,18H,4-5,8-10H2,1H3,(H2,16,17,19)
InChIKeySFYRRQHAUYYLQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea: Core Chemical Identity and Procurement Context (CAS 1396854-08-2)


1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea (CAS 1396854-08-2) is a synthetic asymmetric urea derivative bearing a distinct 3-cyclopropyl-3-hydroxypropyl chain on one urea nitrogen and a 4-methoxybenzyl group on the other. Its molecular weight is 278.35 g·mol⁻¹ and its computed octanol-water partition coefficient (XLogP3-AA) is 1.3, placing it in a moderately lipophilic range suitable for membrane permeability in drug-like chemical space [1]. The compound possesses three hydrogen bond donors (two urea NH, one hydroxyl) and three hydrogen bond acceptors (urea carbonyl, methoxy oxygen, hydroxyl oxygen), providing a balanced hydrogen-bonding profile for potential target engagement [1]. It is catalogued in the PubChem database (CID 71787555) and is primarily supplied as a research building block for medicinal chemistry and chemical biology applications.

Why Close Analogs of 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea Cannot Be Interchanged Without Risk of Altered Physicochemical and Pharmacological Profiles


Members of the cyclopropyl-hydroxypropyl-urea class share a common pharmacophoric urea motif but diverge significantly in substituent identity, regioisomeric connectivity, and resulting computed physicochemical properties that govern permeability, solubility, and molecular recognition. For 1-(3-cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea, the precise 3-cyclopropyl-3-hydroxypropyl regioisomer (versus the 2-cyclopropyl-2-hydroxypropyl variant) alters rotatable bond count, molecular complexity, and lipophilicity profiles that can affect bioavailability and off-rate kinetics [1][2]. Replacing the 4-methoxybenzyl group with more lipophilic aryl substituents (e.g., 4-butoxyphenyl or 4-tert-butylphenyl) raises XLogP3 by 1.3–1.8 log units, which can drastically shift ADME properties away from the intended development corridor [3][4]. Generic substitution without rigorous comparator analysis risks selecting an analog whose property profile no longer matches the target product profile of the intended screening campaign or lead series.

Quantitative Differentiation Evidence: 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea vs. Its Closest Analogs


Lipophilicity (XLogP3-AA) Differentiation: Moderate LogP for Balanced Permeability vs. More Lipophilic Aryl Analogs

1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea exhibits an XLogP3-AA of 1.3, which is within the optimal range (1–3) for oral drug-like molecules. This is markedly lower than the 4-butoxyphenyl analog (XLogP3-AA = 2.6) and the 4-tert-butylphenyl analog (XLogP3-AA = 3.1), indicating that the target compound is less lipophilic and therefore predicted to exhibit better aqueous solubility and reduced CYP-mediated clearance risk relative to these alternate aryl-substituted comparators [1][2][3].

Lipophilicity ADME Oral bioavailability

Rotatable Bond Count: Reduced Conformational Flexibility vs. Regioisomeric Analog

The target compound contains 7 rotatable bonds, compared to 6 rotatable bonds in the 2-cyclopropyl-2-hydroxypropyl regioisomer (CAS 1286726-77-9). This single additional rotatable bond results from the extended hydroxypropyl chain positioning the cyclopropyl group farther from the urea NH, potentially increasing conformational sampling degrees of freedom that can influence target binding entropy and off-rate kinetics [1][2].

Conformational flexibility Entropic penalty Binding kinetics

Molecular Complexity: Lower Topological Complexity vs. Regioisomeric Analog

The target compound has a molecular complexity index of 299, whereas the regioisomeric 2-cyclopropyl-2-hydroxypropyl analog (CAS 1286726-77-9) registers a higher complexity of 325. This 9% reduction in complexity reflects the distinct branching pattern around the cyclopropyl-substituted carbon and may translate to simpler synthetic accessibility and potentially different solid-state packing properties [1][2].

Molecular complexity Syndesmic differentiation Synthesizability

Hydrogen Bond Acceptor Profile: Superior Acceptor Count vs. tert-Butylphenyl Analog for Target Engagement

The target compound possesses 3 hydrogen bond acceptors (urea carbonyl, methoxy oxygen, and hydroxyl oxygen), matching the classic urea pharmacophore requirements for enzymes such as soluble epoxide hydrolase (sEH) and glycogen synthase kinase 3β (GSK-3β) that require a carbonyl oxygen for catalytic Tyr hydrogen bonding and an additional acceptor for Asp interactions [1][2]. The 4-tert-butylphenyl analog has only 2 hydrogen bond acceptors (lacking the methoxy oxygen), which may reduce binding complementarity in pockets that exploit the 4-methoxybenzyl oxygen for additional polar contacts [3].

Hydrogen bonding Target engagement Binding affinity

High-Value Procurement Scenarios for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea (CAS 1396854-08-2)


Medicinal Chemistry Building Block for sEH Inhibitor Lead Optimization

The compound's balanced XLogP3 of 1.3 and 3 hydrogen bond acceptors align with the pharmacophoric requirements of soluble epoxide hydrolase (sEH) inhibitors. In structure-activity relationship campaigns based on cyclopropyl urea scaffolds—where lipophilicity must be carefully controlled to avoid CYP inhibition and renal hypotensive effects—this compound serves as the core intermediate for synthesizing analogs that retain the methoxybenzyl group's hydrogen-bonding capacity without the excessive lipophilicity of butoxyphenyl or tert-butylphenyl variants [1][2]. Procurement is warranted when the project requires a moderately polar, low-complexity urea building block amenable to rapid parallel derivatization.

Regioisomer-Specific Screening Library Construction for Kinase or GSK-3β Inhibitor Programs

The 3-cyclopropyl-3-hydroxypropyl regioisomeric configuration confers a distinct conformational flexibility profile (7 rotatable bonds vs. 6 for the 2-substituted analog). This structural difference can be exploited in medium- to high-throughput screening libraries targeting kinases such as GSK-3β, where the 4-methoxybenzyl moiety is a known privileged fragment for ATP-competitive inhibition. Selection of this specific regioisomer ensures that library members sample a different conformational space, potentially identifying hits with unique binding modes unattainable with the regioisomeric comparator [1][3].

Synthesis of Covalent or Irreversible Probe Molecules Requiring Methoxybenzyl Urea Core

1-Aryl-3-(4-methoxybenzyl)ureas have been developed as covalent GSK-3β inhibitors via electrophilic warhead incorporation. The target compound provides the intact, unsubstituted 4-methoxybenzyl urea scaffold necessary for subsequent warhead installation at the cyclopropyl-hydroxypropyl terminus. Its lower molecular complexity (299) relative to the regioisomer (325) suggests simpler synthetic tractability, reducing step count and cost for probe molecule campaigns where milligram-to-gram quantities of high-purity intermediate are required [4][5].

Academic and Industrial Procurement for Hit-to-Lead Expansion with Controlled LogP Window

For medicinal chemistry groups conducting hit-to-lead expansions that require maintaining an XLogP between 1.0 and 2.0, 1-(3-cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea is the optimal procurement choice within its analog series. The 4-butoxyphenyl (XLogP 2.6) and 4-tert-butylphenyl (XLogP 3.1) analogs exceed this window, risking solubility-limited absorption and higher metabolic clearance. The methoxybenzyl substituent retains sufficient polarity while avoiding the synthetic and cost penalties associated with more polar, synthetically challenging substituents [1][2].

Quote Request

Request a Quote for 1-(3-Cyclopropyl-3-hydroxypropyl)-3-(4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.